molecular formula C6H4BF2NO4 B1393414 (4,5-Difluoro-2-nitrophenyl)boronic acid CAS No. 1150114-59-2

(4,5-Difluoro-2-nitrophenyl)boronic acid

Cat. No.: B1393414
CAS No.: 1150114-59-2
M. Wt: 202.91 g/mol
InChI Key: CAHNMXZHYNLNCI-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2NO4. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

(4,5-Difluoro-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between two organic groups, facilitated by a palladium catalyst. The boronic acid group in this compound interacts with the palladium catalyst, enabling the transfer of the organic group to the palladium complex. This interaction is crucial for the transmetalation step in the Suzuki-Miyaura coupling process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to interact with cellular proteins, particularly those containing serine or threonine residues. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, such as the hydroxyl groups in serine and threonine residues of proteins. This interaction can inhibit enzyme activity, particularly those enzymes that rely on these residues for their catalytic function. Additionally, the nitro group in this compound can participate in electron-withdrawing interactions, further modulating the compound’s reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but it can degrade over time, particularly in the presence of moisture. Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and boric acid. These degradation products can influence the compound’s effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids, in general, can exhibit dose-dependent effects. At low doses, they may selectively inhibit specific enzymes or pathways, while at higher doses, they can cause broader, more systemic effects, including toxicity. High doses of boronic acids can lead to adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to boronic esters and boric acid through hydrolysis. Enzymes such as esterases and hydrolases can facilitate these conversions. The presence of the nitro group can also influence the compound’s metabolic fate, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion and active transport mechanisms. Transporters and binding proteins that recognize boronic acids can facilitate its uptake and distribution. The compound’s fluorine and nitro groups can also influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. The compound can localize to various cellular compartments, including the cytoplasm and nucleus. Post-translational modifications and targeting signals can direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its interaction with nuclear proteins can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Difluoro-2-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-nitrobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4,5-Difluoro-2-nitrophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4,5-Difluoro-2-nitrophenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (4,5-Difluoro-2-nitrophenyl)boronic acid is unique due to the presence of both fluorine atoms and a nitro group, which can influence its reactivity and the types of reactions it can undergo. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHNMXZHYNLNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675030
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-59-2
Record name B-(4,5-Difluoro-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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